2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
Description
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol is a piperazine derivative featuring a thiophene-2-sulfonyl group at the 4-position of the piperazine ring and an ethanol moiety attached to the nitrogen at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c13-8-7-11-3-5-12(6-4-11)17(14,15)10-2-1-9-16-10/h1-2,9,13H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASALZQUWSDFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol, with the molecular formula C10H16N2O3S2 and CAS number 138890-94-5, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophene group and a sulfonyl moiety, which are known to contribute to its biological properties. The structural formula is depicted as follows:
This unique structure suggests potential interactions with various biological targets, including receptors and enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a study identified a new antiviral scaffold that inhibited human norovirus replication at low micromolar concentrations. The structural characteristics of the compounds were critical for their efficacy, suggesting that modifications to the thiophene and piperazine components could enhance antiviral activity .
Antidepressant Effects
Research has indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar piperazine structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety behaviors in rodents . This suggests that this compound may share similar pharmacological properties.
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antiviral | |
| Compound B | Antidepressant | |
| Compound C | Anticancer |
Table 2: Structural Features Influencing Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Substitution | Enhances interaction with targets |
| Piperazine Ring | Modulates neurotransmitter levels |
| Sulfonyl Group | Increases solubility and bioavailability |
Case Study 1: Antiviral Screening
A recent screening of various thiophene derivatives for antiviral activity revealed that modifications to the thiophene ring significantly impacted potency against norovirus. Compounds with electron-withdrawing groups showed increased inhibition rates compared to those with electron-donating groups .
Case Study 2: Behavioral Studies in Rodents
In behavioral assays assessing the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant properties .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The thiophene sulfonyl group in the target compound offers distinct electronic and steric properties compared to the cyclopropylsulfonyl group in or phenylsulfonyl groups in . Thiophene’s aromaticity may enhance π-π stacking interactions in biological systems, whereas cyclopropyl groups increase lipophilicity. The ethanol moiety improves aqueous solubility compared to analogs with non-polar chains (e.g., phenyl groups in ).
Q & A
Q. Basic Characterization
- NMR : ¹H/¹³C NMR confirms structural motifs (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- FT-IR : Sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and ethanol O-H stretches at ~3300 cm⁻¹.
Advanced Crystallography
Single-crystal X-ray diffraction with SHELXL refinement (SHELX suite) resolves absolute configuration and hydrogen-bonding networks. Rigorous refinement protocols (riding H-atom models, displacement parameter constraints) ensure accuracy .
How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?
Q. Methodological Approach
Cross-Validation : Compare DSC (melting point) and HPLC (purity) data across labs.
Solubility Studies : Use standardized solvents (e.g., DMSO, water) under controlled temperatures.
Computational Modeling : Apply COSMO-RS or group contribution methods to predict solubility discrepancies .
Reproducibility Checks : Document crystal polymorphs (via PXRD) that may affect melting behavior .
What computational frameworks predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?
Q. Advanced Computational Analysis
- Group Contribution Methods : Estimate vaporization enthalpy (ΔHvap) using functional group contributions (e.g., sulfonyl, piperazine).
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize molecular geometry and calculate Gibbs free energy .
- MD Simulations : Molecular dynamics in explicit solvents model solvation effects and phase transitions.
How to design experiments for studying interactions with biological targets (e.g., enzymes, receptors)?
Q. Advanced Experimental Design
In Vitro Assays :
- Radioligand binding assays (³H/¹⁴C-labeled analogs) quantify receptor affinity.
- Enzyme inhibition studies (IC₅₀ determination) using fluorogenic substrates.
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., sulfonamide-targeted carbonic anhydrases) .
ADMET Profiling : Assess metabolic stability (CYP450 assays) and cytotoxicity (MTT assay) for pharmacokinetic insights.
What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Safety Guidelines
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
- First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water. Avoid mouth-to-mouth resuscitation .
- Waste Disposal : Neutralize sulfonamide residues with alkaline hydrolysis before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
